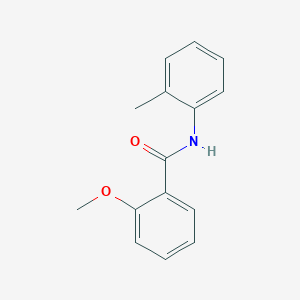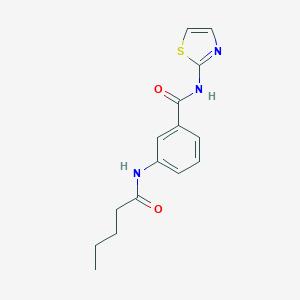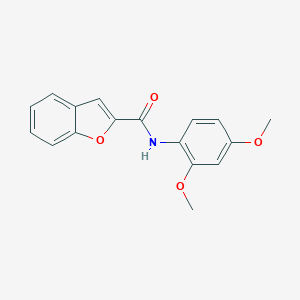
2-methoxy-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methylphenyl)benzamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It is a derivative of tramadol, a widely used painkiller, and has been found to have similar analgesic properties.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(2-methylphenyl)benzamide is similar to that of tramadol. It acts on the mu-opioid receptors in the brain and spinal cord, inhibiting the transmission of pain signals. It also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methylphenyl)benzamide has been shown to have similar biochemical and physiological effects to tramadol. It has been found to be effective in treating acute and chronic pain, as well as neuropathic pain. It has also been shown to have antitussive properties and to be effective in treating depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its similarity to tramadol, which is a widely used painkiller. This makes it a useful tool for studying the mechanisms of action of opioids and for developing new analgesic drugs. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural opioids.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-N-(2-methylphenyl)benzamide. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioids. Another area of interest is its potential as a treatment for depression, as it has been shown to have antidepressant properties. Additionally, further research is needed to fully understand its mechanisms of action and to develop more effective analgesic drugs.
Synthesemethoden
The synthesis of 2-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 2-methyl-2-nitrosopropane with 2-methoxyphenyl magnesium bromide to form the intermediate 2-methoxy-N-(2-methylpropyl)benzamide. This intermediate is then reacted with hydrogen chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2-methylphenyl)benzamide has been the subject of extensive scientific research due to its potential as an analgesic drug. Studies have shown that it has similar efficacy to tramadol in treating pain, but with fewer side effects.
Eigenschaften
Produktname |
2-methoxy-N-(2-methylphenyl)benzamide |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-7-3-5-9-13(11)16-15(17)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3,(H,16,17) |
InChI-Schlüssel |
HTNMRKCJVXHALM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)